Guaietolin, specifically the (R)-enantiomer, is a small molecule drug with the molecular formula and a molecular weight of approximately 212.24 g/mol. It is classified as a therapeutic agent primarily indicated for respiratory diseases, particularly for alleviating cough symptoms. The compound has been recognized under various synonyms, including Guethral and Guethural, and is listed in several chemical databases such as PubChem and KEGG .
The synthesis of Guaietolin can be approached through various organic chemistry techniques, often involving the manipulation of starting materials that contain aromatic rings or phenolic structures.
The synthesis typically involves multiple steps that may include:
The molecular structure of Guaietolin can be represented by its chemical formula . The structural representation includes:
Guaietolin participates in various chemical reactions typical of small organic molecules, including:
The reactivity of Guaietolin can be influenced by its functional groups:
Guaietolin's mechanism of action primarily involves modulation of respiratory function. It is believed to work by:
Research indicates that Guaietolin may interact with specific receptors or enzymes involved in respiratory function, although detailed mechanistic studies are still ongoing .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy for detailed characterization .
Guaietolin has notable applications in the pharmaceutical industry, particularly for:
(R)-Guaietolin is defined by the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol, corresponding to the systematic name (R)-3-(2-Ethoxyphenoxy)propane-1,2-diol. Its structure integrates an ethoxy-substituted phenyl ring linked via an ether bond to a propanediol moiety, with the R configuration at the chiral carbon (C9) being pharmacologically significant. The compound exists as a white crystalline solid with a melting point of 65–66°C and a predicted density of 1.163 g/cm³ [4] [10]. It features one defined stereocenter, resulting in enantiomeric specificity distinct from the racemic mixture historically used therapeutically [1] [4].
Table 1: Molecular and Physicochemical Properties of (R)-Guaietolin
Property | Value/Descriptor |
---|---|
Molecular Formula | C11H16O4 |
Molecular Weight | 212.24 g/mol |
Defined Stereocenters | 1 (R configuration) |
Melting Point | 65–66°C |
Density (Predicted) | 1.163 ± 0.06 g/cm³ |
pKa (Predicted) | 13.53 ± 0.20 |
Optical Activity | Dextrorotatory (+) |
Chiral Purity Requirement | Enantiopure (R) |
(R)-Guaietolin emerged during the 1970–1980s era of synthetic expectorant development, though its initial isolation and characterization as a racemate preceded enantiomer-specific research. The compound was designed to enhance mucus clearance with reduced irritancy compared to older agents like guaifenesin. Patent records and chemical databases indicate its classification as an expectorant under the name Guethural or Guaietoline, with the racemic form (CAS 63834-83-3) advancing to clinical use [4] [10]. Early pharmacological studies focused primarily on the racemic mixture, overlooking the distinct contributions of each enantiomer to efficacy—a common oversight in that era [1] [4].
2000s–Present: Post-2000 advancements in chiral pharmacology prompted reevaluation of enantiopure forms. Research into (R)-Guaietolin intensified following evidence that stereochemistry influences glycol ether-receptor interactions, particularly concerning anti-inflammatory targets like COX/LOX enzymes [3].
Technological Context: The compound’s development coincided with the rise of combinatorial chemistry and high-throughput screening (HTS) methods. However, early HTS approaches often used tagged surrogates for binding assays, which could inaccurately represent the untagged enantiomer’s affinity—a limitation acknowledged in later patent literature [2]. Modern techniques like X-ray fluorescence spectrometry, capable of detecting untagged binding events, now enable more precise characterization of enantiomer-specific interactions [2].
(R)-Guaietolin is pharmacologically classified as a mucokinetic expectorant within the therapeutic category of respiratory agents (ATC Level 1: R - Respiratory System). Its sub-classification falls under ATC Level 2: R05 - Cough and Cold Preparations, and further into Level 3: R05C - Expectorants, excluding combinations with cough suppressants [4] [6]. Unlike broad-spectrum anti-tussives, expectorants like (R)-Guaietolin enhance airway clearance by reducing mucus viscosity and stimulating ciliary activity through local irritation or hydration.
Therapeutic Class: Non-opioid respiratory agent with ancillary antioxidant and anti-inflammatory properties. The (R)-enantiomer’s ROS-scavenging capability stems from its phenolic ether structure, which donates electrons to stabilize free radicals involved in oxidative stress [3].
Target Engagement: The compound’s diol group facilitates hydrogen bonding with catalytic sites of inflammatory mediators like 5-lipoxygenase (5-LOX), while its aromatic ring enables hydrophobic pocket insertion in prostaglandin-endoperoxide synthase (PTGS). Enantioselectivity arises from the chiral center’s orientation, which aligns the ethoxy group optimally for van der Waals contacts in the COX-2 active site [3] [9].
Table 2: Pharmacological Classification and Mechanisms of (R)-Guaietolin
Classification System | Category | Specific Class/Mechanism |
---|---|---|
Therapeutic (ATC) | Anatomical Main Group (Level 1) | R: Respiratory System |
Therapeutic Subgroup (Level 2) | R05: Cough and Cold Preparations | |
Pharmacological Subgroup (Level 3) | R05C: Expectorants | |
Chemical | Structure Class | Aryl alkylene glycol ethers |
Mechanistic | Primary Target | Mucin hydration/secretion modulation |
Secondary Targets | COX-2/LOX inhibition; ROS scavenging | |
Mode of Action | Functional Effect | Reduced mucus viscosity; attenuated airway inflammation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9